6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC13382955
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid -](/images/structure/VC13382955.png)
Specification
Molecular Formula | C10H9BrN2O2 |
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Molecular Weight | 269.09 g/mol |
IUPAC Name | 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C10H9BrN2O2/c1-5-3-7(11)4-13-8(10(14)15)6(2)12-9(5)13/h3-4H,1-2H3,(H,14,15) |
Standard InChI Key | CMRIOCRUCWEZTI-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN2C1=NC(=C2C(=O)O)C)Br |
Canonical SMILES | CC1=CC(=CN2C1=NC(=C2C(=O)O)C)Br |
Introduction
Chemical Structure and Key Features
The compound features an imidazo[1,2-a]pyridine backbone substituted with:
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A bromine atom at the 6-position
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Methyl groups at the 2- and 8-positions
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A carboxylic acid moiety at the 3-position
This substitution pattern confers distinct electronic and steric properties. The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the methyl groups influence solubility and metabolic stability . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with biological targets.
Comparative analysis with structurally similar compounds reveals key differences:
*Minimum Inhibitory Concentration against Mycobacterium tuberculosis H37 RV strain
Synthetic Methodologies
While no direct synthesis protocols exist for 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in peer-reviewed literature, analogous routes for related imidazo[1,2-a]pyridines suggest viable approaches :
Core Ring Formation
The imidazo[1,2-a]pyridine core can be constructed via:
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Condensation reaction: 2-Aminopyridine derivatives react with α-halo carbonyl compounds (e.g., ethyl 2-chloroacetoacetate) under reflux conditions.
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Cyclization: Intermediate dihydroimidazo[1,2-a]pyridines undergo oxidative aromatization using agents like manganese dioxide .
Functionalization Steps
Critical modifications include:
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Bromination: Electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS)
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Methylation: Friedel-Crafts alkylation or nucleophilic substitution with methyl iodide
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Carboxylic acid introduction: Hydrolysis of ester precursors (e.g., ethyl 3-cyano groups) under basic conditions
A hypothetical synthesis pathway would involve:
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Bromination of 2,8-dimethylimidazo[1,2-a]pyridine at position 6
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Carboxylation via directed ortho-metalation followed by carbon dioxide quenching
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Final purification through recrystallization or column chromatography
Biological Activity and Mechanism
Although specific data for 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid are unavailable, structurally related compounds exhibit pronounced antimycobacterial activity. The carboxamide derivative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide demonstrates MIC values of 12.5 μg/mL against Mycobacterium tuberculosis . Key mechanistic insights include:
Target Engagement
Imidazo[1,2-a]pyridines inhibit:
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Cell wall synthesis: Disruption of mycolic acid biosynthesis through InhA enzyme inhibition
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DNA gyrase: Interference with bacterial DNA replication via topoisomerase binding
Structure-Activity Relationships (SAR)
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Halogen substitution: Bromine at position 6 enhances lipophilicity and target affinity
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Carboxylic acid vs. carboxamide: The acid moiety may improve solubility but reduce membrane permeability compared to amide derivatives
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Methyl groups: 2- and 8-methyl substitutions decrease metabolic oxidation, prolonging half-life
Challenges and Future Directions
Synthetic Optimization
Key challenges include:
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Regioselective bromination without di-substitution byproducts
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Carboxylic acid group stability during purification
Biological Evaluation Priorities
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In vitro screening: MIC determination against ESKAPE pathogens and mycobacteria
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ADMET profiling: Cytochrome P450 inhibition, plasma protein binding, and hepatotoxicity assays
Structural Modifications
Promising derivatives for further study:
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Amide analogs: Improved bioavailability via prodrug strategies
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Metal complexes: Enhanced activity through chelation with copper or silver ions
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